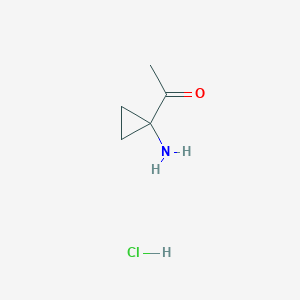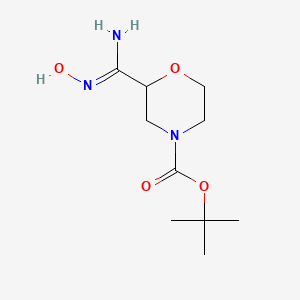
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, also known as Boc-NHC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-hydroxycarbamimidoyl compounds, which have been studied extensively for their ability to inhibit various enzymes and proteins.
科学研究应用
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the activity of a protein called arginase, which is overexpressed in many types of cancer. By inhibiting arginase, this compound can reduce the production of a molecule called polyamine, which is essential for cancer cell proliferation. This makes this compound a potential candidate for cancer therapy.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which may improve the symptoms of these diseases.
作用机制
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate works by inhibiting the activity of enzymes and proteins that are involved in various biochemical pathways. It inhibits the activity of arginase by binding to its active site and preventing it from converting arginine to ornithine. It inhibits the activity of MAO-B by binding to its active site and preventing it from oxidizing dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of polyamine in cancer cells, which can inhibit their proliferation. It has also been shown to increase the levels of dopamine in the brain, which may improve the symptoms of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate is its high purity and yield, which makes it a suitable compound for lab experiments. Its ability to inhibit the activity of enzymes and proteins also makes it a valuable tool for studying various biochemical pathways. One of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are many potential future directions for the study of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate. One direction is to further investigate its potential therapeutic applications in cancer therapy and neurodegenerative diseases. Another direction is to study its effects on other biochemical pathways and enzymes. Additionally, the development of more cost-effective synthesis methods may increase its use in lab experiments.
合成方法
The synthesis of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate involves the reaction of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with a solution of sodium methoxide in methanol to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVXWAWKDJTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)
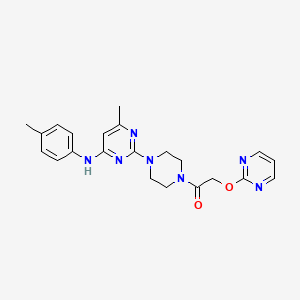
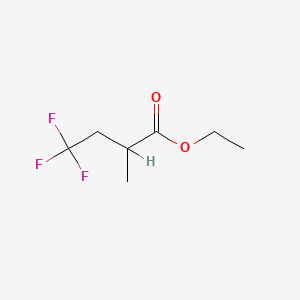
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)
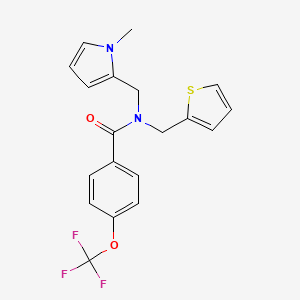
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)
![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)

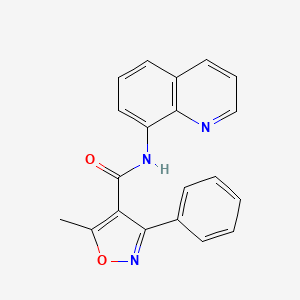
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)
